molecular formula C19H17F2N5 B4541191 4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

Cat. No. B4541191
M. Wt: 353.4 g/mol
InChI Key: MIUOLDFOTUFIGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on closely related compounds, such as those involving pyrazolo[3,4-b]pyridine derivatives, typically describes multi-component reactions that allow for the regioselective formation of these complex molecules. Microwave-assisted synthesis and solvent-free conditions have been employed for efficient and high-yield production of similar heterocyclic compounds, indicating potential methodologies for synthesizing the compound (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010; Polo, Ferrer-Pertuz, Trilleras, Quiroga, & Gutiérrez, 2017).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives, which are closely related to the target compound, has been extensively analyzed using techniques such as X-ray diffraction, DFT studies, and spectroscopic methods. These compounds often exhibit complex hydrogen bonding patterns and may form dimers or chains in crystalline form, contributing to their chemical behavior and properties (Quiroga, Trilleras, Hursthouse, Cobo, & Glidewell, 2010; Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).

Chemical Reactions and Properties

The chemical reactivity of pyrazolo[3,4-b]pyridine derivatives includes their participation in multi-component reactions, ability to form various heterocyclic compounds of pharmaceutical interest, and their use in the synthesis of novel heterocycles. Such compounds have been utilized in synthesizing pharmacologically relevant molecules, indicating their versatility in chemical reactions (Metwally, Etman, Gafer, & Khalil, 2008).

Physical Properties Analysis

The physical properties of related compounds, such as thermal stability, solubility, and crystal packing, have been a subject of study. These properties are influenced by the specific molecular structure, including hydrogen bonding interactions and the presence of functional groups, which can affect the compound's behavior under various conditions (Akhramez, Hafid, Khouili, Mentré, & Ketatni, 2016).

properties

IUPAC Name

4-(difluoromethyl)-6-(1,5-dimethylpyrazol-4-yl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N5/c1-11-17-14(18(20)21)9-16(15-10-22-25(3)12(15)2)23-19(17)26(24-11)13-7-5-4-6-8-13/h4-10,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUOLDFOTUFIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=NC3=C(C(=NN3C4=CC=CC=C4)C)C(=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
Reactant of Route 3
4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
Reactant of Route 4
4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

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